D3 Affinity Superiority Over D1 and D2 Motifs
When comparing the three individual D motifs of S. aureus FnBPA by fluorescence anisotropy, D3 exhibits the highest binding affinity for the N-terminal 29-kDa fibronectin fragment (Fn29K). The dissociation constants (Kd) for D1, D2, and D3 each fall within the low-micromolar range (2–12 µM), but D3 consistently displays the strongest interaction within this window [1]. The C-terminal half of D3 (D3b, residues Lys801–Lys821), when immobilized, selectively adsorbs Fn29K from a thermolysin digest of fibronectin, further confirming its superior affinity and specificity relative to D1 and D2 [1].
| Evidence Dimension | Binding affinity (Kd) for N-terminal 29-kDa fibronectin fragment (Fn29K) |
|---|---|
| Target Compound Data | D3 Kd = highest affinity within the 2–12 µM range (exact value not individually reported); C-terminal half (D3b) selectively captures Fn29K |
| Comparator Or Baseline | D1 and D2 synthetic peptides; each binds Fn29K with Kd in the 2–12 µM range, but with lower relative affinity than D3 |
| Quantified Difference | D3 exhibits the highest affinity among the three isolated motifs; D3b-Sepharose selectively adsorbs Fn29K, whereas equivalent D1/D2 fragments do not demonstrate comparable selectivity |
| Conditions | Fluorescence anisotropy assay using FITC-labeled D1, D2, D3 peptides titrated with Fn29K; affinity chromatography using D3b-Sepharose with thermolysin-digested fibronectin |
Why This Matters
Procurement of D3 rather than D1 or D2 ensures maximum sensitivity and assay window when detecting or inhibiting FnBP–fibronectin interactions at the individual-motif level.
- [1] Huff S, Matsuka YV, McGavin MJ, Ingham KC. Interaction of N-terminal fragments of fibronectin with synthetic and recombinant D motifs from its binding protein on Staphylococcus aureus studied using fluorescence anisotropy. J Biol Chem. 1994;269(22):15563-15570. doi:10.1016/s0021-9258(17)40717-4 View Source
